3,5-bis(3-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of bromine atoms: Bromination of the phenyl rings can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Attachment of the dimethylbenzyl group: This step involves the alkylation of the pyrazole ring with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The presence of bromine atoms allows for coupling reactions such as Suzuki-Miyaura and Stille couplings to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic substitution: Lewis acids such as aluminum chloride or iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
3,5-bis(3-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Material science: It can be utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Catalysis: It can be employed as a ligand in transition metal-catalyzed reactions to enhance the selectivity and efficiency of the catalytic process.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of bromine, chlorine, and dimethylbenzyl groups can influence the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole
- 3,5-bis(3-bromophenyl)-4-chloro-1-(3,5-dimethylbenzyl)-1H-pyrazole
- 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dimethylbenzyl)-1H-pyrazole
Uniqueness
The uniqueness of 3,5-bis(3-bromophenyl)-4-chloro-1-(2,5-dimethylbenzyl)-1H-pyrazole lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of bromine atoms at the 3 and 5 positions of the phenyl rings, along with the chlorine atom at the 4 position of the pyrazole ring, provides a unique electronic environment that can be exploited for various applications.
Properties
Molecular Formula |
C24H19Br2ClN2 |
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Molecular Weight |
530.7 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1-[(2,5-dimethylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H19Br2ClN2/c1-15-9-10-16(2)19(11-15)14-29-24(18-6-4-8-21(26)13-18)22(27)23(28-29)17-5-3-7-20(25)12-17/h3-13H,14H2,1-2H3 |
InChI Key |
WOFDTJGYLUAACK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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